molecular formula C21H19N3O4 B2607589 N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide CAS No. 1207048-82-5

N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide

Cat. No. B2607589
CAS RN: 1207048-82-5
M. Wt: 377.4
InChI Key: ZKABSRXSLPVCDN-UHFFFAOYSA-N
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Description

N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as DMAPT, and it has been found to have promising anti-cancer properties.

Scientific Research Applications

Receptor Probing

N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide and its analogs have been studied for their affinity towards sigma-2 receptors, an important target in neuropharmacology and oncology. For instance, analogs like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide have shown high affinity for sigma-2 receptors, indicating their potential as probes or therapeutics in studying receptor function and in the development of sigma-2 receptor-targeted drugs (Jinbin Xu et al., 2005).

Anticancer Properties

The structural motifs of N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide and related compounds have been explored for anticancer properties. Complexes formed with metals such as rhodium, iridium, and ruthenium, incorporating picolinamide ligands, have shown promising cytotoxicities against cancer cells. The presence and position of halides in these complexes significantly affect their IC50 values, highlighting the nuanced role of molecular structure in determining anticancer efficacy (Zahra Almodares et al., 2014).

Metal Complexation for Medicinal Chemistry

The ability of N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide to form complexes with metals has been leveraged in various studies, indicating its utility in the synthesis of metal-based drugs. For example, complexes with Ni(II), Pd(II), and Cu(II) using N-(dialkylthiocarbamoyl)-N′-picolylbenzamidines, which share structural similarities with N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide, have been synthesized and evaluated for their activity against human MCF-7 breast cancer cells, demonstrating the potential of such compounds in the development of new anticancer agents (H. Nguyen et al., 2012).

Ligand Design for Organometallic Chemistry

The picolinamide moiety in N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide offers a versatile ligand system for organometallic chemistry, enabling the synthesis of complexes with diverse metals and potential applications ranging from catalysis to medicinal chemistry. Studies have shown that such ligands can facilitate the formation of complexes with unique coordination modes and reactivity profiles, contributing to the advancement of organometallic chemistry and its applications in various fields (S. Nag et al., 2007).

properties

IUPAC Name

N-[2-[(2,3-dimethoxybenzoyl)amino]phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-27-18-12-7-8-14(19(18)28-2)20(25)23-15-9-3-4-10-16(15)24-21(26)17-11-5-6-13-22-17/h3-13H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKABSRXSLPVCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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